N-(4-Methyl-3-nitrophenyl)benzylamine

Description

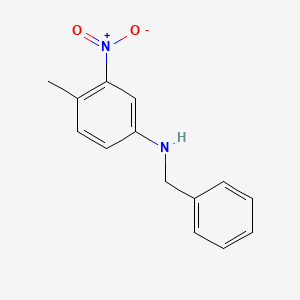

N-(4-Methyl-3-nitrophenyl)benzylamine is a benzylamine derivative featuring a benzyl group (C₆H₅CH₂–) attached to an amine nitrogen that is further substituted with a 4-methyl-3-nitrophenyl group. This compound combines aromatic, electron-withdrawing (nitro), and electron-donating (methyl) substituents, influencing its physicochemical and pharmacological behavior.

Properties

Molecular Formula |

C14H14N2O2 |

|---|---|

Molecular Weight |

242.27 g/mol |

IUPAC Name |

N-benzyl-4-methyl-3-nitroaniline |

InChI |

InChI=1S/C14H14N2O2/c1-11-7-8-13(9-14(11)16(17)18)15-10-12-5-3-2-4-6-12/h2-9,15H,10H2,1H3 |

InChI Key |

PZHYWYXHNFFMRO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)NCC2=CC=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methyl-3-nitrophenyl)benzylamine typically involves the nucleophilic substitution reaction of benzylamine with a nitro-substituted aromatic compound. One common method is the reaction of 4-methyl-3-nitrobenzyl chloride with benzylamine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the nucleophilic attack .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methyl-3-nitrophenyl)benzylamine can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The benzylamine group can participate in substitution reactions, such as the formation of N-substituted derivatives through reactions with alkyl halides or acyl chlorides.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Oxidation: Potassium permanganate in an acidic or basic medium.

Major Products Formed

Reduction: N-(4-Methyl-3-aminophenyl)benzylamine.

Substitution: N-alkyl or N-acyl derivatives of this compound.

Oxidation: N-(4-Carboxy-3-nitrophenyl)benzylamine.

Scientific Research Applications

N-(4-Methyl-3-nitrophenyl)benzylamine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-Methyl-3-nitrophenyl)benzylamine largely depends on its chemical structure and the specific context in which it is used. For example, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, while the benzylamine moiety can form hydrogen bonds and other interactions with target molecules .

Comparison with Similar Compounds

Structural Analogs

Substituted Benzylamines

- Benzylamine : The parent compound (C₆H₅CH₂NH₂) lacks aromatic substituents and serves as a baseline for comparisons.

- 2-Methylbenzylamine and 3-Methylbenzylamine : These isomers (C₈H₁₁N) feature methyl groups on the benzyl ring. Their boiling points (196–197°C and 202–205°C, respectively) and densities (~0.97 g/cm³) suggest that substituent position moderately affects physical properties .

- N-(4-Trifluoromethylbenzylidene)-4-(trifluoromethyl)benzylamine (3b) : This Schiff base analog (C₁₆H₁₀F₆N₂) replaces nitro and methyl groups with trifluoromethyl moieties, enhancing molecular weight (333.24 g/mol) and likely altering electronic properties .

Nitro-Substituted Analogs

Nitro groups, as in the target compound, introduce strong electron-withdrawing effects.

Physicochemical Properties

*Calculated based on molecular formula C₁₄H₁₄N₂O₂.

Key Observations :

- Nitro and methyl groups increase molecular weight by ~135 g/mol compared to benzylamine, likely elevating melting/boiling points.

- Trifluoromethyl groups (as in 3b) further increase weight but may reduce density due to fluorine’s low atomic radius .

Pharmacological Effects

- Role of Substituents : The nitro group in this compound may confer metabolic resistance (e.g., slower degradation by amine oxidases), prolonging activity compared to methyl-substituted analogs . However, nitro groups are associated with higher toxicity risks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.